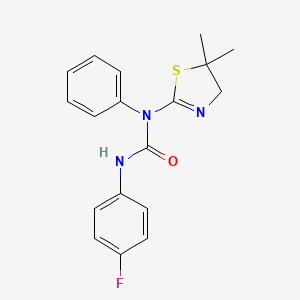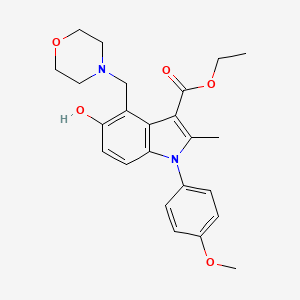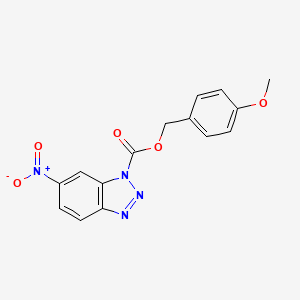
Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-(4-fluorophenyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, a fluorophenyl group, and a phenylurea moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and a thiourea derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Phenylurea Moiety: The phenylurea moiety can be formed by reacting an isocyanate derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylurea moiety.
Reduction: Reduction reactions may target the thiazole ring or the fluorophenyl group.
Substitution: Substitution reactions can occur at the aromatic rings, potentially introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and could be investigated for its effects on specific biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Thiazole derivatives have been shown to possess anti-inflammatory, antiviral, and antitumor properties, making them promising candidates for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties could be leveraged to create products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism of action of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazole.
Phenylurea Derivatives: Compounds with phenylurea moieties, such as fenuron or diuron.
Uniqueness
What sets 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA apart is its combination of a thiazole ring, a fluorophenyl group, and a phenylurea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18FN3OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-phenylurea |
InChI |
InChI=1S/C18H18FN3OS/c1-18(2)12-20-17(24-18)22(15-6-4-3-5-7-15)16(23)21-14-10-8-13(19)9-11-14/h3-11H,12H2,1-2H3,(H,21,23) |
InChI Key |
KIDVJGNALZOTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11490998.png)


![4-fluoro-8-[[3-(trifluoromethyl)phenyl]methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11491019.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11491023.png)
![ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11491025.png)
![1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11491041.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11491044.png)
![1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11491046.png)
![1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B11491047.png)
![5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide](/img/structure/B11491052.png)
![N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide](/img/structure/B11491057.png)
![4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11491081.png)
![N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B11491083.png)
